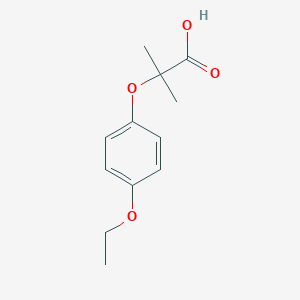

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pin1 modulator 1 is a compound that specifically targets the peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1). Pin1 is an enzyme that plays a crucial role in regulating the conformation of phosphorylated proteins, which in turn affects various cellular processes such as cell cycle progression, apoptosis, and signal transduction . Pin1 modulator 1 has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pin1 modulator 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used reagents in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods

Industrial production of Pin1 modulator 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and identity of the final product .

化学反応の分析

Types of Reactions

Pin1 modulator 1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of Pin1 modulator 1 include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

科学的研究の応用

Pin1 modulator 1 has a wide range of scientific research applications, including:

作用機序

Pin1 modulator 1 exerts its effects by specifically binding to the catalytic site of Pin1, thereby inhibiting its isomerase activity. This interaction leads to conformational changes in phosphorylated proteins, affecting their stability, localization, and function. The inhibition of Pin1 activity disrupts various cellular pathways, including those involved in cell cycle progression, apoptosis, and signal transduction . Molecular targets of Pin1 modulator 1 include phosphorylated serine/threonine-proline motifs in proteins .

類似化合物との比較

Pin1 modulator 1 is unique in its ability to specifically target the Pin1 enzyme and inhibit its isomerase activity. Similar compounds include:

All-trans retinoic acid (ATRA): A therapeutic compound used in the treatment of acute promyelocytic leukemia that also targets Pin1.

HWH8-33 and HWH8-36: Compounds identified as Pin1 inhibitors with anticancer activity.

Compared to these compounds, Pin1 modulator 1 offers distinct advantages in terms of specificity and potency, making it a promising candidate for further research and development .

生物活性

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, a compound with significant biological relevance, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H16O3 and is characterized by the presence of an ethoxy group and a phenoxy moiety, which contribute to its biological activity. Its structural formula can be represented as follows:

Research indicates that this compound acts primarily through modulation of specific cellular pathways. One notable mechanism involves its interaction with peroxisome proliferator-activated receptors (PPARs) , which are critical in regulating lipid metabolism and glucose homeostasis. This interaction suggests potential applications in treating metabolic disorders such as Type 2 diabetes mellitus .

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects, which could be beneficial in managing conditions like arthritis or other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented, indicating its potential as a therapeutic agent.

PPAR Agonism

The compound has been identified as a PPAR agonist, particularly affecting PPARα and PPARγ pathways. This action is crucial for the regulation of glucose and lipid metabolism, making it a candidate for further development in diabetes therapy .

Case Studies

Several studies have explored the biological activity of this compound:

- Diabetes Management : A study highlighted the efficacy of this compound in improving insulin sensitivity and reducing blood glucose levels in diabetic models. This suggests its potential role in diabetes management .

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced levels of inflammatory markers in cell cultures treated with lipopolysaccharide (LPS), indicating strong anti-inflammatory properties.

- Cancer Research : Preliminary research suggests that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are critical. Current data suggest that this compound exhibits a favorable safety profile at therapeutic doses; however, comprehensive toxicological studies are necessary to confirm its safety for clinical use.

特性

IUPAC Name |

2-(4-ethoxyphenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-9-5-7-10(8-6-9)16-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXPDNFJCQRSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407120 |

Source

|

| Record name | 2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154548-95-5 |

Source

|

| Record name | 2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。